ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, also known as BPPC, is a synthetic compound with potential applications in the field of medicine and pharmacology. BPPC belongs to the class of pyranochromene derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates can react with malononitrile (methyl cyanoacetate) and 4-hydroxycoumarin, resulting in substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The molecular structure of a related compound was analyzed through X-ray analysis (Dmitriev, Silaichev, & Maslivets, 2015).
Eco-friendly Synthesis Procedures
- An eco-friendly synthesis procedure for a similar compound, 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, has been developed. This involves a one-pot three-component condensation using polystyrene-supported p-toluenesulfonic acid (PS-PTSA) as a catalyst, offering advantages like shorter reaction times, excellent yields, and metal-free reaction conditions (Jadhav, Lim, Jeong, & Jeong, 2018).
Antimicrobial Activity
- Research has shown the potential of using derivatives of ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate for antimicrobial activity. For instance, a study describes the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives and their evaluation against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).
Optical and Electronic Properties
- A study focusing on the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives highlighted their interesting electronic and structural aspects. These compounds exhibited distinctive non-linear optical (NLO) properties, making them relevant in fields like photonics and optoelectronics (Arif et al., 2022).
Catalysis Research
- In catalysis research, silica-supported boron trifluoride (BF3•SiO2) has been used as an efficient and reusable catalyst for the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile or carboxylic acid ethyl ester derivatives by condensation of 4-hydroxycoumarin, an aldehyde, and an alkylnitrile (Akbari, 2013).
properties
IUPAC Name |
ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO5/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(28-19(17)23)13-5-3-4-6-14(13)27-21(16)25/h3-10,15H,2,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQKEPOQFVJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C42)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.